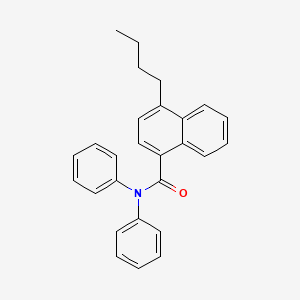
Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- is a silane compound characterized by the presence of a tert-butyl group, two methyl groups, and a decanoyl group attached to a silicon atom. This compound is part of a broader class of organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- typically involves the reaction of tert-butylchlorodimethylsilane with a decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
tert-Butylchlorodimethylsilane+Decanoyl chloride→Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)-+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the decanoyl moiety can be reduced to form alcohols.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of surfaces for bioassays and biosensors.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- involves its ability to form stable covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This property is particularly useful in surface modification and the creation of hydrophobic coatings.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)-
- Silane, (1,1-dimethylethyl)dimethyl(1-oxopropyl)-
Comparison
Compared to its analogs, Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- has a longer alkyl chain, which imparts greater hydrophobicity and potentially different reactivity. This makes it more suitable for applications requiring enhanced water repellency and stability.
Propiedades
Número CAS |
833460-49-4 |
|---|---|
Fórmula molecular |
C16H34OSi |
Peso molecular |
270.53 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]decan-1-one |
InChI |
InChI=1S/C16H34OSi/c1-7-8-9-10-11-12-13-14-15(17)18(5,6)16(2,3)4/h7-14H2,1-6H3 |
Clave InChI |
PRSXUMNBUXMLFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)
![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
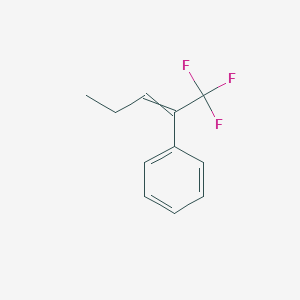
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
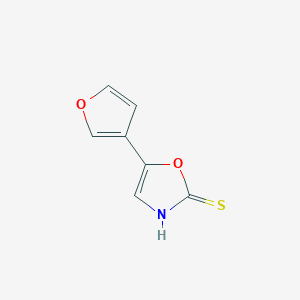
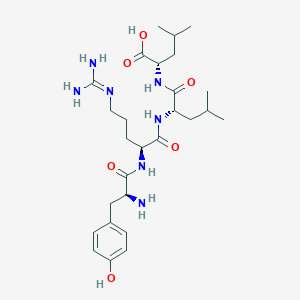

![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
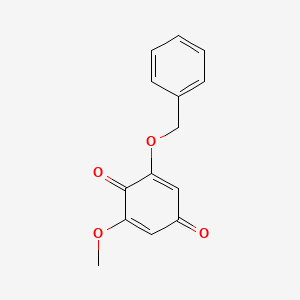
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
